2-Methyl-4-phenyl-1-butene
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for 2-methyl-4-phenyl-1-butene is 3-methylbut-3-enylbenzene , derived from the longest carbon chain containing the double bond (butene) and the substituents (methyl and phenyl groups). The numbering prioritizes the double bond’s position, resulting in the "3-enyl" designation, while the methyl group occupies the third carbon of the butene chain. The compound’s structure is represented by the SMILES notation CC(=C)CCC1=CC=CC=C1, which highlights the methyl-substituted alkene moiety (C=C) and the phenyl ring attached to the fourth carbon.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-methylbut-3-enylbenzene |
| CAS Number | 6683-51-8 |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Synonyms | 2-Phenethylpropene, (3-Methyl-3-butenyl)benzene |
The compound’s synonyms reflect historical naming conventions and functional group orientations. For instance, 2-Phenethylpropene emphasizes the propene chain bonded to a phenethyl group, while (3-Methyl-3-butenyl)benzene describes the benzene ring attached to a substituted butenyl chain. These variations underscore the compound’s structural flexibility and its relevance in diverse chemical contexts.
Historical Context of Discovery and Early Research
Position in Organic Chemistry Literature
This compound occupies a niche in organic chemistry as a building block for synthesizing complex molecules. Its applications include:
- Polymer Chemistry : The compound’s alkene group participates in radical polymerization, forming styrene-like copolymers with tunable thermal properties.
- Pharmaceutical Intermediates : Derivatives of this compound serve as precursors in synthesizing fragrances and bioactive molecules. For instance, its methoxy-substituted analog, (1-methoxybut-3-en-1-yl)benzene, has been investigated for olfactory applications.
- Mechanistic Studies : The compound’s structure aids in exploring stereoelectronic effects in electrophilic additions. Research has shown that the phenyl group stabilizes carbocation intermediates during acid-catalyzed hydration.
Table 2: Applications of this compound in Research
The compound’s presence in databases like PubChem and ChemBK underscores its utility in cheminformatics and drug discovery. Recent studies have also explored its electrochemical properties, particularly in the context of conjugated systems for organic electronics.
Properties
IUPAC Name |
3-methylbut-3-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWWVSDFCWQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216953 | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-51-8 | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenethylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BHJ2C7Y35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Benzene or Phenyl Precursors
One common synthetic route involves the alkylation of benzene or substituted benzene derivatives with alkyl halides or alkenes under acidic conditions. For 2-methyl-4-phenyl-1-butene, the phenyl group is introduced via alkylation of benzene with an appropriate butene derivative bearing a methyl substituent.
- Reaction Conditions: Typically, the reaction is carried out at low temperatures (0 to 5 °C) to enhance selectivity and minimize side reactions.
- Catalysts: Strong acids such as sulfuric acid or Lewis acids facilitate carbocation formation, which is a key intermediate in the alkylation mechanism.
- Outcome: This method yields this compound with good selectivity due to the stabilization of carbocation intermediates by the phenyl group.
Palladium-Catalyzed Coupling Reactions
Another effective method involves palladium-catalyzed coupling of phenyl-substituted alkynes or alkenes with methyl-substituted butene derivatives.
- Example: Alkylation of 3-methylphenylacetylene with 2-methyl-1-butene under palladium catalysis.
- Reaction Conditions: Mild temperatures (60–80 °C) and controlled stoichiometry are essential to maximize yield and minimize isomerization.
- Catalysts: Palladium complexes, often with phosphine ligands, are used to facilitate the coupling.
- Advantages: This method allows for precise control over the substitution pattern and alkene geometry.
Industrial Scale Synthesis
Industrial production often employs continuous flow reactors to improve reaction efficiency and scalability.
- Process Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
- Purification: Techniques like distillation and recrystallization are used to obtain high-purity this compound.
- Byproduct Management: Side products such as isomerized alkenes are monitored and minimized through process control.
| Preparation Method | Catalyst/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of benzene derivatives | Strong acid (e.g., H2SO4) | 0–5 | 60–75 | Low temperature favors selectivity |
| Pd-catalyzed coupling | Pd catalyst, phosphine ligands | 60–80 | 68–72 | Requires careful stoichiometry control |
| Industrial continuous flow | Optimized catalysts and flow | Variable | >75 | Scalable with purification steps |
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the alkene geometry and substitution pattern. Aromatic protons appear as multiplets around δ 7.3–7.7 ppm.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor reaction progress and identify byproducts such as isomerized alkenes.
- Photoionization Efficiency (PIE) Curves: Employed to validate ionization behavior and distinguish structural isomers.
The preparation of this compound is well-established through alkylation and catalytic coupling methods. Control of reaction conditions such as temperature, catalyst type, and stoichiometry is critical to achieving high yields and selectivity. Industrial methods leverage continuous flow technology and purification techniques to produce this compound at scale. Analytical methods including NMR, MS, and GC-MS are essential for structural confirmation and quality control.
This comprehensive understanding of preparation methods supports the compound’s application in organic synthesis and industrial chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 2-methyl-4-phenylbutane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2-methyl-4-phenyl-1-butanol, 2-methyl-4-phenylbutanal, or 2-methyl-4-phenylbutanoic acid.
Reduction: The major product is 2-methyl-4-phenylbutane.
Substitution: Various substituted phenyl derivatives can be formed, such as 2-methyl-4-bromo-1-butene.
Scientific Research Applications
2-Methyl-4-phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1-butene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the saturation of the carbon-carbon double bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table highlights key differences between 2-Methyl-4-phenyl-1-butene and 4-Chloro-2-methyl-1-butene (CAS: 10523-96-3), a structurally analogous compound with distinct substituents:
| Property | This compound | 4-Chloro-2-methyl-1-butene |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ | C₅H₉Cl |
| Molar Mass (g/mol) | 146.23 | 104.58 |
| Substituents | Phenyl (C₆H₅), methyl (CH₃) | Chloro (Cl), methyl (CH₃) |
| Density (g/cm³) | Not reported | 0.9000 |
| Boiling Point | Not reported | 103.83°C (estimate) |
| Refractive Index | Not reported | 1.4300 |
Functional Group Impact
Phenyl Group vs. This may enhance stability in polymerization reactions but reduce solubility in polar solvents . The chloro group in 4-Chloro-2-methyl-1-butene adds polarity, improving reactivity in nucleophilic substitution or elimination reactions. Its lower molar mass and higher density suggest greater volatility compared to the phenyl-substituted analog .
Thermal Properties :
- The estimated boiling point of 4-Chloro-2-methyl-1-butene (~103.83°C) aligns with typical low-molecular-weight halogenated alkenes. In contrast, the absence of boiling point data for this compound implies higher thermal stability or decomposition risks under standard conditions .
Applications :
- This compound : Likely used in specialty polymers or as a precursor in asymmetric catalysis due to its bulky aromatic substituent.
- 4-Chloro-2-methyl-1-butene : Commonly employed in organic synthesis for introducing chlorine atoms into larger molecules or as an intermediate in agrochemical production .
Biological Activity
2-Methyl-4-phenyl-1-butene is an organic compound classified as an alkene, notable for its structural features that include a butene chain substituted with a methyl group and a phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
This compound exhibits properties typical of alkenes, including reactivity due to the presence of a double bond.
Target Interaction
This compound primarily interacts with the aryl hydrocarbon receptor (AHR) , which is a ligand-activated transcription factor involved in various biological processes. The activation of AHR by this compound leads to modulation of gene expression and influences cellular metabolism through the AHR-CYP1A1 axis, which plays a critical role in the metabolism of xenobiotics and endogenous substances .
Biochemical Pathways
The compound’s interaction with cytochrome P450 enzymes is significant, affecting drug metabolism and the biotransformation of various compounds. The following pathways are notably influenced:
- Oxidation : Leads to the formation of alcohols, ketones, or carboxylic acids.
- Reduction : Results in the formation of saturated hydrocarbons.
- Substitution : Can yield halogenated derivatives.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Gene Expression : Activation of AHR alters the expression levels of various genes involved in detoxification and metabolic processes.
- Cell Signaling : The compound modulates signaling pathways that are crucial for cellular responses to environmental stimuli.
Case Studies
Several studies have investigated the biological effects of this compound:
- Toxicological Studies : Research has shown that compounds interacting with AHR can have both beneficial and detrimental effects depending on concentration and exposure duration. In some contexts, they may exert protective effects against oxidative stress while also posing risks for toxicity at higher levels .
- Pharmacological Applications : The compound has been explored as a potential therapeutic agent due to its ability to modulate metabolic pathways. For instance, its role in influencing drug metabolism suggests potential applications in pharmacokinetics and drug development .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
